1-Ethyl-1,4-dimethylpiperazin-1-ium iodide
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Overview
Description
1-Ethyl-1,4-dimethylpiperazin-1-ium iodide is an organic compound with the molecular formula C₈H₁₉IN₂. It is a quaternary ammonium salt derived from piperazine, a heterocyclic organic compound. This compound is characterized by the presence of an ethyl group and two methyl groups attached to the nitrogen atoms of the piperazine ring, with an iodide ion as the counterion .
Preparation Methods
1-Ethyl-1,4-dimethylpiperazin-1-ium iodide can be synthesized through a series of chemical reactions involving piperazine derivatives. One common synthetic route involves the alkylation of 1,4-dimethylpiperazine with ethyl iodide. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Ethyl-1,4-dimethylpiperazin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions. .
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the piperazine ring may undergo oxidation or reduction depending on the reagents and conditions used
Complex Formation: This compound can form complexes with various metal ions, which can be utilized in catalysis and other applications
Scientific Research Applications
1-Ethyl-1,4-dimethylpiperazin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other quaternary ammonium salts
Biology: The compound can be used in biochemical studies to investigate the interactions between quaternary ammonium compounds and biological molecules
Industry: The compound can be used in the formulation of specialty chemicals and as an intermediate in the production of various industrial products
Mechanism of Action
The mechanism of action of 1-Ethyl-1,4-dimethylpiperazin-1-ium iodide involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The quaternary ammonium group can interact with negatively charged sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can modulate various biological pathways and processes .
Comparison with Similar Compounds
1-Ethyl-1,4-dimethylpiperazin-1-ium iodide can be compared with other similar compounds, such as:
1-Butyl-1,4-dimethylpiperazin-1-ium iodide: This compound has a butyl group instead of an ethyl group, which may affect its chemical properties and reactivity
1-Ethyl-1,3-dimethylpiperazin-1-ium iodide: The position of the methyl groups on the piperazine ring is different, which can influence the compound’s behavior in chemical reactions
1-Ethyl-1,4-dimethylpiperazin-1-ium bromide: The counterion is bromide instead of iodide, which can alter the compound’s solubility and reactivity
Properties
CAS No. |
138370-03-3 |
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Molecular Formula |
C8H19IN2 |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
1-ethyl-1,4-dimethylpiperazin-1-ium;iodide |
InChI |
InChI=1S/C8H19N2.HI/c1-4-10(3)7-5-9(2)6-8-10;/h4-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
CFOJBQDDRWSOOW-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCN(CC1)C)C.[I-] |
Origin of Product |
United States |
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